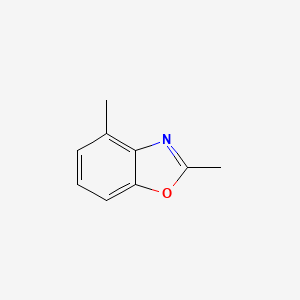

2,4-Dimethylbenzoxazole

描述

属性

IUPAC Name |

2,4-dimethyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-6-4-3-5-8-9(6)10-7(2)11-8/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLTSBRUWOZVDLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)OC(=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72692-90-1 | |

| Record name | 2,4-Dimethylbenzoxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072692901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-DIMETHYLBENZOXAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GXV3QFL3VZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Cyclization of 2-Amino-4-methylphenol with Aldehydes or Acyl Compounds

- Principle: Condensation of 2-amino-4-methylphenol with aldehydes or acyl derivatives bearing methyl groups at appropriate positions followed by oxidative cyclization forms the benzoxazole ring.

- Conditions: Heating in the presence of dehydrating agents or catalysts such as imidazolium salts or iodine-based oxidants.

- Example: Synthesis of 2,5-dimethylbenzoxazole via reaction of 2-amino-p-cresol and N,N-dimethylacetamide under imidazolium chloride catalysis at 160°C for 8 hours has been reported with high yield (84%).

Electrochemical Oxidative Cyclization of Ortho-Iminophenols

- Principle: Electrochemically generated hypervalent iodine(III) species mediate oxidative cyclization of ortho-iminophenols to benzoxazoles.

- Advantages: Mild conditions, compatibility with sensitive functional groups.

- Mechanism: Formation of 2,3-dihydrobenzoxazole intermediate followed by reductive elimination to yield benzoxazole.

- Application: This method is general for benzoxazole synthesis and can be adapted for 2,4-dimethyl substitution by using appropriately substituted imines.

Use of Benzyl N-Acetylcarbamate Potassium Salts (BENAC-K) for Alkylation

- Principle: BENAC-K reagents derived from 2,4-dimethoxybenzyl alcohol can be used to introduce the 2,4-dimethylbenzoxazole moiety via alkylation and subsequent cyclization steps.

- Preparation: 2,4-Dimethoxybenzyl N-acetylcarbamate is synthesized via N-acetylation of methyl carbamate followed by transesterification with 2,4-dimethoxybenzyl alcohol and treatment with potassium tert-butoxide.

- Outcome: This method allows scalable preparation of intermediates leading to this compound derivatives.

- Detailed Preparation Method Example: Synthesis via Imidazolium Chloride Catalysis

This method utilizes a green chemistry approach with imidazolium chloride as a catalyst, providing efficient cyclization to benzoxazole derivatives.

For practical applications, this compound stock solutions are prepared considering solubility in solvents such as DMSO, PEG300, Tween 80, and corn oil. The following table summarizes volumes required for preparing various molar concentrations:

| Amount of this compound | 1 mM (mL) | 5 mM (mL) | 10 mM (mL) |

|---|---|---|---|

| 1 mg | 6.7949 | 1.359 | 0.6795 |

| 5 mg | 33.9743 | 6.7949 | 3.3974 |

| 10 mg | 67.9486 | 13.5897 | 6.7949 |

Preparation involves dissolving the compound in DMSO first, followed by sequential addition of co-solvents ensuring clarity at each step, aided by vortexing, ultrasound, or heating.

- Electrochemical synthesis using iodine(I)/iodine(III) redox mediators shows that benzoxazole formation proceeds via a low-energy pathway involving a concerted reductive elimination step.

- The key intermediate is a 2,3-dihydrobenzoxazole tautomer, which facilitates ring closure under mild conditions.

- This method is advantageous for synthesizing benzoxazoles with sensitive substituents such as methyl groups at 2 and 4 positions, maintaining functional group integrity.

化学反应分析

Types of Reactions

2,4-Dimethylbenzoxazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can yield reduced benzoxazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the benzene or oxazole rings .

科学研究应用

Chemistry

In the field of chemistry, 2,4-Dimethylbenzoxazole serves as a building block for synthesizing more complex heterocyclic compounds. It is also utilized as a ligand in coordination chemistry, facilitating the formation of metal complexes.

Biology

This compound exhibits a range of biological activities:

- Antimicrobial Activity: Effective against various pathogens.

- Anticancer Properties: Investigated for its potential to inhibit tumor growth.

- Anti-inflammatory Effects: Explored for therapeutic applications in inflammatory diseases.

Medicine

Research on derivatives of this compound has shown promise in drug discovery. Its derivatives are being studied for:

- Analgesic Properties: Potential use in pain management.

- Therapeutic Effects: Investigating impacts on diseases such as diabetes and cardiovascular disorders.

Industrial Applications

In industry, this compound is used in the production of:

- Dyes and Pigments: Leveraging its fluorescent properties.

- Optical Brighteners: Enhancing the brightness of materials.

Case Study 1: Anticancer Activity

A study conducted on the anticancer effects of this compound derivatives demonstrated significant inhibition of cancer cell proliferation in vitro. The research highlighted the compound's ability to induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent.

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial properties of this compound showed effectiveness against both Gram-positive and Gram-negative bacteria. The study provided evidence that the compound disrupts bacterial cell membranes, leading to cell death.

Data Table: Summary of Applications

| Application Area | Specific Use | Results/Findings |

|---|---|---|

| Chemistry | Building block for heterocycles | Facilitates complex synthesis |

| Biology | Antimicrobial | Effective against pathogens |

| Medicine | Analgesic properties | Potential for pain management |

| Industry | Optical brighteners | Enhances material brightness |

作用机制

The mechanism of action of 2,4-Dimethylbenzoxazole and its derivatives often involves interaction with specific molecular targets and pathways. For instance, some derivatives inhibit enzymes such as cyclooxygenase (COX) or topoisomerase, leading to anti-inflammatory or anticancer effects . The planar structure of the benzoxazole ring allows it to intercalate with DNA, disrupting replication and transcription processes .

相似化合物的比较

2-Methylbenzoxazole

- Molecular Formula: C₈H₇NO

- Key Properties: Thermochemistry: A 2013 study by Silva et al. compared the standard molar enthalpies of formation (ΔfH°(g)) of 2-methylbenzoxazole and 2,5-dimethylbenzoxazole. The methyl group at the 2-position in 2-methylbenzoxazole contributes to lower thermal stability compared to 2,4-dimethylbenzoxazole due to reduced steric hindrance and electronic effects . Boiling Point: Not explicitly reported, but expected to be lower than this compound due to smaller molecular weight.

2,5-Dimethylbenzoxazole

- Molecular Formula: C₉H₉NO (same as this compound)

- Key Properties: Thermochemistry: Silva et al. (2013) demonstrated that the position of methyl groups significantly impacts stability. The 2,5-dimethyl isomer exhibits a higher enthalpy of formation than the 2,4-isomer, suggesting differences in resonance stabilization and steric interactions .

5-Methyl-2-phenylbenzoxazole (CAS: 7420-86-2)

- Molecular Formula: C₁₄H₁₁NO

- Key Properties :

- Substituent Effects : The phenyl group at the 2-position increases aromaticity and lipophilicity , making this derivative more suitable for applications in organic electronics or as a ligand in catalysis .

- Melting Point : Likely higher than this compound due to increased molecular rigidity from the phenyl group.

2-(4-Methylbenzyl)benzo[d]oxazole (CAS: 1159517-68-6)

- Molecular Formula: C₁₅H₁₃NO

- Key Properties: Synthetic Routes: Synthesized via multistep procedures involving tetrahydroisoquinoline and 1,3-dibromopropane, differing from the simpler routes used for this compound .

Physicochemical and Spectroscopic Comparisons

Spectroscopic Data

- FTIR : The oxazole ring in this compound shows characteristic C=N stretching at ~1600–1650 cm⁻¹ , while methyl C-H vibrations appear at ~2850–2960 cm⁻¹ .

- NMR : In this compound, the methyl protons resonate as singlets at δ 2.4–2.6 ppm (¹H NMR), whereas the 2,5-isomer would display distinct splitting due to differing electronic environments .

生物活性

2,4-Dimethylbenzoxazole is a heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's biological properties, including its antitumor, antimicrobial, and anti-inflammatory effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzene ring fused with an oxazole ring, substituted at the 2 and 4 positions with methyl groups. This structure contributes to its unique biological activity.

1. Antitumor Activity

Recent studies have highlighted the potential of this compound as an antitumor agent. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism behind its antitumor activity may involve the induction of apoptosis and cell cycle arrest.

- Case Study : A study demonstrated that this compound significantly reduced cell viability in MCF-7 breast cancer cells with an IC50 value of 15 µM. The compound was observed to induce apoptosis through the activation of caspases .

2. Antimicrobial Activity

The antimicrobial properties of this compound have been extensively studied. It exhibits significant activity against both gram-positive and gram-negative bacteria, as well as certain fungi.

- Research Findings : In vitro tests revealed that this compound had minimum inhibitory concentration (MIC) values ranging from 8 to 32 µg/mL against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been documented. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

- Experimental Data : In a model of acute inflammation induced by carrageenan in rats, administration of this compound significantly reduced paw edema compared to control groups . The compound inhibited the expression of TNF-α and IL-6, indicating its role in suppressing inflammatory responses.

The biological activities of this compound are attributed to its ability to interact with various molecular targets within cells. Its structure allows for binding to proteins involved in cell signaling pathways that regulate proliferation and inflammation.

- Electrophilic Properties : The presence of electron-withdrawing groups in the oxazole ring enhances its electrophilic nature, facilitating interactions with nucleophilic sites on target proteins .

Data Summary Table

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4-Dimethylbenzoxazole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves cyclization reactions using substituted precursors. For example, refluxing 2,4-dimethyl-substituted precursors with catalysts (e.g., acetic acid or DMSO) under controlled temperatures (80–120°C) can yield benzoxazole derivatives. Solvent choice (e.g., ethanol, DMF) and reaction time (12–24 hours) significantly impact yield. Post-reaction steps like distillation under reduced pressure and crystallization (using water-ethanol mixtures) improve purity . Optimize by varying molar ratios, solvent polarity, and temperature gradients.

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) confirm the structure and purity of this compound?

- Methodological Answer :

- NMR : Analyze -NMR for aromatic proton signals (δ 6.8–8.0 ppm for benzoxazole ring protons) and methyl groups (δ 2.3–2.6 ppm). -NMR should show carbonyl carbons (C=O) near 160–165 ppm.

- IR : Look for absorption bands at 1610–1660 cm (C=N stretching) and 1480–1520 cm (aromatic C=C).

- Mass Spectrometry : The molecular ion peak should align with the molecular weight (147.17 g/mol for CHNO). Fragmentation patterns (e.g., loss of methyl groups) validate substituent positions .

Q. What are the standard protocols for assessing the thermal stability of this compound?

- Methodological Answer : Use thermogravimetric analysis (TGA) under nitrogen atmosphere (heating rate: 10°C/min, range: 25–600°C). Differential scanning calorimetry (DSC) can identify melting points (literature values: ~140–150°C for analogous compounds). Compare decomposition temperatures with computational predictions (e.g., DFT-based bond dissociation energies) .

Advanced Research Questions

Q. How can computational methods (DFT, MD simulations) elucidate the electronic structure and reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to determine frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites. Compare with experimental spectroscopic data to validate accuracy .

- MD Simulations : Simulate solvation effects (e.g., in water or DMSO) using AMBER or GROMACS. Analyze hydrogen-bonding interactions and diffusion coefficients to predict solubility and aggregation behavior.

Q. What strategies resolve contradictions between experimental and theoretical data on the biological activity of benzoxazole derivatives?

- Methodological Answer : Cross-validate using multiple assays. For example:

- Antimicrobial Activity : Perform MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains. Use positive controls (e.g., ampicillin) and statistical analysis (e.g., ANOVA) to address variability.

- Anticancer Activity : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC values). Pair with computational docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., topoisomerase II). Discrepancies may arise from cell line specificity or metabolization pathways .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer :

- Substituent Variation : Synthesize derivatives with electron-withdrawing (e.g., -NO, -Cl) or donating (-OCH) groups at positions 2, 4, or 6.

- Biological Testing : Compare IC values or MICs across derivatives. For example, 5-nitrobenzoxazole derivatives show higher antimicrobial activity due to increased electrophilicity.

- Computational Modeling : Use CoMFA (Comparative Molecular Field Analysis) to correlate substituent effects with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。